molecular formula C14H15NO5 B2999828 2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione CAS No. 114778-49-3

2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione

货号: B2999828
CAS 编号: 114778-49-3
分子量: 277.276
InChI 键: HOMXLUCZVUHMLW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione (CAS: 1260980-88-8) is a derivative of isoindole-1,3-dione, a structural motif widely recognized in pharmaceuticals and agrochemicals . The compound features a 2,2-dimethyl-1,3-dioxolane group attached via a methoxy linker to the isoindole-1,3-dione core. The dioxolane moiety enhances stability and lipophilicity, which may improve metabolic resistance compared to simpler ethers or hydroxyl groups . While its specific biological activities remain underexplored in the provided evidence, isoindole-1,3-diones are known for diverse applications, including antiviral, anti-inflammatory, and antitumor properties .

属性

IUPAC Name

2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-14(2)18-7-9(20-14)8-19-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMXLUCZVUHMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CON2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione, also known as a derivative of isoindole and dioxolane, has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique structural combination that may contribute to various pharmacological effects. The following sections detail the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO5. Its structure includes an isoindole moiety linked to a dioxolane ring, which is known to enhance biological properties in various compounds.

Synthesis

The synthesis of this compound involves the reaction of isoindole derivatives with dioxolane intermediates. The methodology typically includes:

  • Starting Materials : Isoindole derivatives and 1,3-dioxolanes.
  • Reagents : Catalysts such as Montmorillonite K10 may be used to facilitate the reaction.
  • Conditions : Reactions are often conducted under controlled temperatures to optimize yield and purity.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antibacterial properties. A study highlighted the antibacterial activity of various synthesized dioxolanes against Gram-positive and Gram-negative bacteria. The results showed:

  • Effective Against :
    • Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) values ranged from 625–1250 µg/mL.
    • Staphylococcus epidermidis: Exhibited excellent antibacterial activity.
    • Enterococcus faecalis: Notably effective with an MIC of 625 µg/mL.
  • Limited Activity Against :
    • Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis showed no significant antibacterial effects from the tested compounds .

Antifungal Activity

The antifungal properties were evaluated against Candida albicans. Most synthesized compounds demonstrated considerable antifungal activity except for one variant. This suggests that structural modifications can significantly influence the antifungal efficacy of these compounds .

Comparative Biological Activity

A comparative analysis was conducted on the enantiomeric versus racemic forms of dioxolane derivatives. The study found that enantiomerically pure compounds often displayed enhanced biological activity compared to their racemic counterparts. This underscores the importance of chirality in drug design and efficacy .

Case Studies

Several case studies have been documented regarding the biological applications of similar compounds:

  • Antifungal Agents : A series of dioxolane derivatives were synthesized and tested for antifungal activity against various strains with promising results.
  • Antibacterial Screening : Compounds were screened against multiple bacterial strains, demonstrating varying degrees of effectiveness based on structural differences.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

CompoundActivity TypeTested OrganismsMIC (µg/mL)
Compound 1AntibacterialS. aureus625–1250
Compound 2AntibacterialS. epidermidisEffective
Compound 3AntifungalC. albicansSignificant
Compound 4AntibacterialE. faecalis625
Compound XNo ActivityE. coli, K. pneumoniaeN/A

相似化合物的比较

Substituent-Driven Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and related isoindole-1,3-dione derivatives:

Compound Name (Reference) Substituent Molecular Weight (g/mol) Key Functional Groups Biological Activity (Reported/Inferred) Synthesis Method
Target Compound Dioxolane methoxy ~277.27* Dioxolane, ether Not specified Likely palladium-catalyzed or epoxide ring-opening
2-(4-Methyl-2-phenyl-oxazol-4-ylmethyl) Oxazole, phenyl ~336.35 Oxazole, methyl, aryl Corrosion inhibition (under study) X-ray-confirmed synthesis
2-[4-(Imidazol-2-yl)phenyl] Imidazole, phenyl 303 (MS data) Imidazole, aryl Not specified Reflux with ethylenediamine
2-(Hydroxy-3-benzylaminopropyl) Hydroxypropyl, benzylamino ~354.40 Hydroxyl, amine Potential antitumor (structural inference) Epoxide ring-opening
2-(Cyclohex-2-enyloxy) Cyclohexenyl ether ~257.30 Cyclohexene, ether Not specified Not specified
2-(4-Hydroxycyclohexyl) Hydroxycyclohexyl ~245.27 Hydroxyl, cyclohexane Chiral center for binding Trans-cyclohexanol substitution
2-(Quinazolin-2-ylmethyl) Quinazolinone, methoxyphenyl ~403.42 Quinazolinone, aryl Kinase inhibition (inferred) Multi-step heterocyclic synthesis

*Calculated based on molecular formula (C14H15NO5).

Key Observations

Bulky substituents like cyclohexenyl or hydroxycyclohexyl may reduce membrane permeability compared to the smaller dioxolane group.

Solubility and Bioavailability: Hydrophilic groups (e.g., hydroxypropyl in ) enhance water solubility but may reduce blood-brain barrier penetration. The dioxolane’s lipophilicity could balance solubility and bioavailability. The quinazolinone derivative likely exhibits lower solubility due to its fused aromatic system, limiting its therapeutic applicability.

Synthetic Accessibility: The target compound’s synthesis (CAS: 1260980-88-8) is commercially documented , but detailed protocols are scarce. Palladium-catalyzed aminocarbonylation, as described for other isoindole-1,3-diones , may apply. Derivatives like 2-(4-hydroxycyclohexyl) require stereoselective synthesis, adding complexity compared to the target’s simpler ether linkage.

Biological Activity Trends :

  • Oxazole and imidazole derivatives are often explored for enzyme inhibition due to their heterocyclic pharmacophores. The dioxolane group’s metabolic stability may favor prolonged activity in vivo.
  • Thioxo-containing derivatives (e.g., compound 13c in ) exhibit redox activity, a property absent in the target compound, suggesting divergent therapeutic targets.

常见问题

Basic Synthesis

Q: What are the key synthetic routes and intermediates for preparing 2-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-isoindole-1,3-dione? A: The synthesis typically involves:

  • Dioxolane Protection: The 2,2-dimethyl-1,3-dioxolane moiety is introduced via acid-catalyzed protection of a vicinal diol, ensuring regioselectivity (e.g., using acetone and H2SO4) .
  • Coupling Reaction: The dioxolane-methoxy group is attached to the isoindole-1,3-dione core via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like DIAD/PPh3 .
  • Purification: Intermediate isolation via column chromatography (silica gel, hexane/EtOAc gradient) and final recrystallization from ethanol/water mixtures .

Structural Characterization

Q: Which advanced techniques confirm the structural integrity of this compound? A:

  • X-ray Crystallography: Resolves stereochemistry and crystal packing; parameters like bond angles and torsion align with DFT calculations (e.g., B3LYP/6-31G** level) .
  • NMR/IR Spectroscopy: ¹H/¹³C NMR confirms methoxy and dioxolane protons (δ 1.3–1.5 ppm for methyl groups; δ 4.0–4.5 ppm for dioxolane protons). IR identifies carbonyl stretches (~1770 cm⁻¹ for isoindole-dione) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 320.1264) .

Reactivity and Functionalization

Q: How does the dioxolane group influence reactivity in downstream modifications? A:

  • Acid Sensitivity: The dioxolane ring is labile under acidic conditions (e.g., HCl/THF), enabling selective deprotection to regenerate diols for further functionalization .
  • Steric Hindrance: The 2,2-dimethyl group impedes nucleophilic attacks at the dioxolane oxygen, directing reactivity toward the isoindole-dione core (e.g., acylation at the phthalimide nitrogen) .

Analytical Challenges

Q: What impurities arise during synthesis, and how are they resolved? A:

  • Common Byproducts: Hydrolysis products (e.g., free diol from dioxolane cleavage) or unreacted isoindole-dione precursors.
  • Chromatographic Resolution: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or preparative TLC (silica gel, CH2Cl2/MeOH 9:1) effectively separate impurities .

Biological Activity Screening

Q: What assays evaluate bioactivity given the compound’s structure? A:

  • Enzyme Inhibition: Cholinesterase inhibition assays (for neurodegenerative disease research) using Ellman’s method .
  • Antimicrobial Testing: Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Environmental Fate

Q: How to design studies assessing environmental persistence? A:

  • Hydrolysis Kinetics: Monitor degradation in aqueous buffers (pH 4–9) at 25–50°C, analyzing products via LC-MS .
  • Photodegradation: Expose to UV light (λ = 254 nm) and quantify degradation intermediates .

Data Contradictions

Q: How to resolve discrepancies between computational and experimental LogP values? A:

  • Solvent Effects: Adjust calculations for solvent polarity (e.g., water vs. octanol) using COSMO-RS models .
  • Experimental Validation: Compare HPLC-derived LogP (using shake-flask method) with B3LYP/6-31G** predictions .

Safety and Handling

Q: What safety protocols are critical for lab handling? A:

  • PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。